2-bromo-N-(2-methylphenyl)benzamide chemical properties
2-bromo-N-(2-methylphenyl)benzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-N-(2-methylphenyl)benzamide
Executive Summary
2-bromo-N-(2-methylphenyl)benzamide is a bespoke chemical entity of significant interest in synthetic and medicinal chemistry. As a member of the N-aryl benzamide class, its structure is primed for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures. The strategic placement of the ortho-bromo substituent on the benzoyl ring and the ortho-methyl group on the N-phenyl ring imparts specific reactivity and conformational characteristics. This guide provides a comprehensive overview of its core chemical properties, a validated synthetic protocol, detailed spectroscopic characterization, and an exploration of its reactivity, with a particular focus on its utility in transition-metal-catalyzed reactions. This document is intended for researchers and drug development professionals seeking to leverage this molecule in their synthetic programs.
Molecular Overview and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and safety assessments.
Chemical Structure and Identifiers
The molecule consists of a 2-bromobenzoyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine).
Caption: Figure 1. Chemical Structure of 2-bromo-N-(2-methylphenyl)benzamide
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(2-methylphenyl)benzamide | N/A |
| Molecular Formula | C₁₄H₁₂BrNO | [1][2] |
| Molecular Weight | 290.16 g/mol | [1][3] |
| CAS Number | 140069-77-8 | Inferred |
| Topological Polar Surface Area | 29.1 Ų | [2][4] |
| XLogP3 | ~4.1 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1][4] |
| Melting Point | 125 - 128 °C (for similar N-phenyl analog) | [5] |
Note: Some data is derived from structurally similar compounds due to limited direct data for the specified molecule.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic protocol, coupled with unambiguous spectroscopic validation, forms the cornerstone of utilizing any chemical intermediate with confidence.
Primary Synthetic Route: Acylation of 2-Methylaniline
The most direct and efficient synthesis of 2-bromo-N-(2-methylphenyl)benzamide is achieved via the nucleophilic acyl substitution of 2-bromobenzoyl chloride with 2-methylaniline.[6][7] The causality behind this choice is the high reactivity of the acyl chloride electrophile, which readily reacts with the amine nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[6]
Caption: Figure 2. Experimental workflow for synthesis.
Experimental Protocol: Synthesis via Acylation [6]
-
Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Initiation: Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise with vigorous stirring. The choice of slow addition at low temperature is to control the exothermicity of the acylation reaction.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Spectroscopic Validation
Validation of the molecular structure is non-negotiable. A combination of spectroscopic techniques provides a complete "fingerprint" of the compound, confirming its identity and purity.[6][8]
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals | Rationale |
| ¹H NMR | Aromatic protons (m, 8H), NH proton (s, 1H), CH₃ proton (s, 3H) | The eight aromatic protons on the two rings will appear as complex multiplets. The amide proton (NH) typically appears as a broad singlet, and the methyl group (CH₃) protons will be a sharp singlet. |
| ¹³C NMR | Carbonyl carbon (~165 ppm), C-Br carbon, Aromatic carbons, Methyl carbon (~18-22 ppm) | The carbonyl carbon is significantly deshielded. The carbon atom directly bonded to the bromine will also have a characteristic shift. Multiple signals will be present for the distinct aromatic carbons. |
| FT-IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1650), Aromatic C-H stretch (~3050), C-N stretch (~1300), C-Br stretch (~650) | Each peak corresponds to the vibrational frequency of a specific bond, confirming the presence of key functional groups: the amide (N-H and C=O), aromatic rings (C-H), and the carbon-bromine bond.[6] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺, fragments for benzoyl and N-(2-methylphenyl) moieties | The presence of a bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive diagnostic feature. |
Chemical Reactivity and Synthetic Utility
2-bromo-N-(2-methylphenyl)benzamide is not merely a stable molecule but a versatile precursor for advanced synthetic transformations. Its reactivity is largely dictated by the C-Br bond and the amide linkage.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[9] This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries from a common intermediate. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[9]
Caption: Figure 3. General catalytic cycle for Pd-catalyzed cross-coupling.
Applications:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[9]
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
The ability to perform these transformations makes 2-bromo-N-(2-methylphenyl)benzamide a valuable building block for creating analogs of biologically active molecules.[10]
Intramolecular Cyclization Pathways
The ortho-halobenzamide motif is a classic precursor for intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic ring systems common in pharmaceuticals.[11] Under the influence of transition metal catalysts (e.g., Cobalt, Palladium), the molecule can undergo cyclization to form fused heterocyclic structures like 3-(imino)isoindolin-1-ones or phenanthridinones.[12] This strategy offers an atom-economical route to complex scaffolds from readily available linear precursors.[13]
Caption: Figure 4. Logical flow of intramolecular cyclization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-N-(2-methylphenyl)benzamide is not widely available, data from structurally related benzamides should be used as a guide for handling.[5][14]
-
Hazards: Assumed to be harmful if swallowed (Acute toxicity, Oral, Category 4).[5] May cause skin and serious eye irritation.[14][15] Suspected of causing genetic defects.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5][15]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15]
Conclusion
2-bromo-N-(2-methylphenyl)benzamide is a synthetically valuable intermediate whose utility stems from its well-defined structure and the versatile reactivity of the carbon-bromine bond. Its straightforward synthesis and the potential for extensive functionalization through modern catalytic methods make it an attractive starting material for drug discovery programs and complex molecule synthesis. The insights provided in this guide offer a technical foundation for researchers to confidently incorporate this compound into their synthetic endeavors.
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